molecular formula C17H10FNO2 B1239775 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile CAS No. 550997-55-2

3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile

Cat. No. B1239775
M. Wt: 279.26 g/mol
InChI Key: NSSOSHDCWCMNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557237B2

Procedure details

In a highly preferred aspect of this invention illustrated in Scheme 1, there is provided a new and improved process for the large-scale production of 3-(3-fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile (1). Commercial material 3,4-dihydro-7-methoxy-1(2H)-naphthalenone (7-methoxy-1-tetralone) may be transformed into an unsaturated nitrile (3) as shown on Scheme 1. The reaction is performed in toluene solution. Upon the completion of the reaction, it is quenched by caustic solution. The reaction mixture is extracted with toluene. After washing the toluene solution, the crude unsaturated nitrile (3) is aromatized directly in this toluene solution by stirring with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) at 60° C. for 2 h. The solid is removed by filtration and the filtrate is washed with sodium hydroxide solution and brine and respectively. Most of the solvent is removed by distillation and heptane is added to precipitate the product. 7-methoxy-1-naphthonitrile (4) is isolated. The expected yield over these two steps is at least 70-75%. By performing two reactions in the same solvent, isolation of the low melting point intermediate (3) can be avoided, improving efficiency and yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC1C=C([C:9]2[CH:10]=[C:11]([C:20]#[N:21])[C:12]3[C:17]([CH:18]=2)=[CH:16][CH:15]=[C:14]([OH:19])[CH:13]=3)C=CC=1O.[CH3:22]OC1C=C2C(CCCC2=O)=CC=1>C1(C)C=CC=CC=1>[CH3:22][O:19][C:14]1[CH:13]=[C:12]2[C:17]([CH:18]=[CH:9][CH:10]=[C:11]2[C:20]#[N:21])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1O)C=1C=C(C2=CC(=CC=C2C1)O)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CCCC(C2=C1)=O
Step Three
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) at 60° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon the completion of the reaction, it
CUSTOM
Type
CUSTOM
Details
is quenched by caustic solution
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with toluene
WASH
Type
WASH
Details
After washing the toluene solution
CUSTOM
Type
CUSTOM
Details
The solid is removed by filtration
WASH
Type
WASH
Details
the filtrate is washed with sodium hydroxide solution and brine
CUSTOM
Type
CUSTOM
Details
Most of the solvent is removed by distillation and heptane
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
to precipitate the product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C2C=CC=C(C2=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.